molecular formula C23H24N2O2S B2509716 N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-97-4

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2509716
CAS No.: 893096-97-4
M. Wt: 392.52
InChI Key: FQKJWQURWQMGLC-UHFFFAOYSA-N
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Description

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a naphthalene ring, a cyclohepta[b]thiophene ring, and an acetamido group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of naphthalen-1-ylacetic acid with thionyl chloride to form naphthalen-1-ylacetyl chloride. This intermediate is then reacted with N-methylcyclohepta[b]thiophene-3-carboxamide in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethyl-2’- [3,5-dimethoxybenzamido]-2’-deoxy-adenosine: Another compound with a naphthalene ring and amido group.

    N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Contains a naphthalene ring and amido group, similar to the target compound.

Uniqueness

N-methyl-2-[2-(naphthalen-1-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide is unique due to its cyclohepta[b]thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c1-24-22(27)21-18-12-3-2-4-13-19(18)28-23(21)25-20(26)14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,2-4,12-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKJWQURWQMGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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